N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide

Description

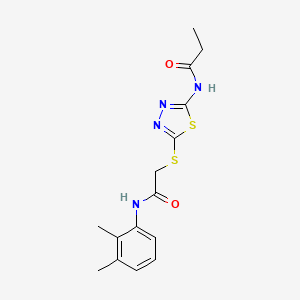

This compound features a 1,3,4-thiadiazole core substituted at the 2-position with a propionamide group and at the 5-position with a thioether-linked 2-((2,3-dimethylphenyl)amino)-2-oxoethyl moiety.

Properties

IUPAC Name |

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2S2/c1-4-12(20)17-14-18-19-15(23-14)22-8-13(21)16-11-7-5-6-9(2)10(11)3/h5-7H,4,8H2,1-3H3,(H,16,21)(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDCDKCNAPOJFFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC(=C2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.

Attachment of the Dimethylphenyl Group: The dimethylphenyl group is introduced via a nucleophilic substitution reaction involving 2,3-dimethylphenylamine and an appropriate electrophile.

Formation of the Propionamide Group: The propionamide group is attached through an amidation reaction involving propionic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring and the thioether linkage can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the propionamide moiety can be reduced to form alcohols.

Substitution: The dimethylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives of the dimethylphenyl group.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the realm of medicinal chemistry. It has been investigated for its potential as an anti-inflammatory and anticancer agent.

- Anti-inflammatory Activity : The compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling pathways. Studies have demonstrated that derivatives of thiadiazole compounds can act as effective COX inhibitors, potentially leading to new anti-inflammatory drugs .

- Anticancer Properties : The incorporation of the thiadiazole moiety has been linked to enhanced anticancer activity. Research has indicated that compounds with similar structural features can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation .

Case Studies

Several studies have explored the applications of N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide:

- Study on COX Inhibition : A recent investigation focused on the synthesis of thiadiazole derivatives and their evaluation as COX inhibitors. Among the tested compounds, those resembling this compound demonstrated significant inhibitory effects on COX-II activity with reduced ulcerogenic side effects compared to traditional NSAIDs .

- Anticancer Efficacy : Another study assessed the anticancer potential of related thiadiazole compounds against various cancer cell lines. The results indicated that these compounds could effectively inhibit cell proliferation and induce apoptosis through the activation of caspase pathways .

Mechanism of Action

The mechanism of action of N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound belongs to a broader class of 1,3,4-thiadiazole derivatives, which vary in substituents on the thiadiazole ring and adjacent functional groups. Key structural analogs from the evidence include:

Key Observations :

- Unlike 4y (), which has a p-tolylacetamide group, the target compound’s dimethylphenyl moiety may reduce metabolic oxidation due to steric hindrance, improving stability .

Physical and Spectral Properties

Comparative physical data from and :

Key Observations :

- The target compound’s lack of electron-withdrawing groups (e.g., 5j’s 4-chlorobenzyl) may result in a lower melting point than 5j (predicted range: 130–150°C based on analog trends) .

- Complex derivatives like 6.4 () exhibit higher melting points (243–245°C) due to extended conjugation and hydrogen-bonding networks from triazinoquinazoline moieties .

Anticancer Potential

- 4y () : Demonstrates potent activity against MCF-7 (IC₅₀: 0.084 mmol L⁻¹) and A549 (IC₅₀: 0.034 mmol L⁻¹) cells, attributed to its p-tolylacetamide group and thiadiazole-ethyl linkage .

- Target Compound : The 2,3-dimethylphenyl group may similarly enhance cytotoxicity by interacting with hydrophobic pockets in cancer cell targets, though specific data are unavailable.

Antimicrobial and Enzyme Inhibition

Biological Activity

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and future research directions based on available literature and preliminary studies.

Chemical Structure and Properties

The compound features a thiadiazole ring and an amino group linked to a propionamide moiety, which suggests multiple points of interaction with biological targets. Its molecular formula is , with a molecular weight of approximately 378.51 g/mol. The structural complexity allows for diverse interactions that may confer specific biological properties.

Biological Activity Overview

Preliminary research indicates that this compound may exhibit various biological activities:

- Anticancer Properties : Compounds with similar structures have shown potential in inhibiting deubiquitylating enzymes involved in tumor progression. This suggests that this compound could also possess anticancer activity through modulation of enzyme activity or receptor binding.

- Antimicrobial Activity : Some derivatives of this compound have demonstrated antimicrobial properties. This is particularly relevant in the context of rising antibiotic resistance and the need for new antimicrobial agents.

- Antinociceptive Effects : There is evidence suggesting that this compound may also exhibit pain-relieving properties, making it a candidate for further investigation in pain management therapies.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the thiadiazole ring.

- Introduction of the amino group via nucleophilic substitution.

- Coupling with the propionamide moiety.

These steps can be optimized using various reagents and conditions to enhance yield and purity.

Future Directions

Given the preliminary findings regarding the biological activity of this compound:

- In Vitro Studies : Further investigations are needed to evaluate its efficacy against various cancer cell lines and microbial strains.

- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its effects will be crucial for its development as a therapeutic agent.

- Clinical Trials : If preclinical studies yield promising results, advancing to clinical trials will be essential to assess safety and efficacy in humans.

Q & A

Q. How should researchers design experiments to link this compound’s activity to a specific molecular pathway?

- Approach :

- Perform transcriptomic profiling (RNA-seq) on treated vs. untreated cells to identify differentially expressed genes.

- Validate pathway involvement via siRNA knockdown or CRISPR-Cas9 gene editing of putative targets (e.g., PI3K/AKT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.